molecular formula C28H27ClN6O3S B2699333 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine CAS No. 893788-02-8

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2699333
CAS No.: 893788-02-8
M. Wt: 563.07
InChI Key: CJPVCGKFHLRWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[1,5-a]quinazoline core substituted with a 7-chloro group, a 3,4-dimethylbenzenesulfonyl moiety at position 3, and a 4-(2-methoxyphenyl)piperazine group at position 5. The structural components contribute to its pharmacological profile:

  • 7-Chloro substituent: Enhances lipophilicity and may influence receptor binding.
  • 4-(2-Methoxyphenyl)piperazine: The ortho-methoxy group on the phenyl ring may optimize receptor affinity, as seen in serotonin receptor ligands .

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN6O3S/c1-18-8-10-21(16-19(18)2)39(36,37)28-27-30-26(22-17-20(29)9-11-23(22)35(27)32-31-28)34-14-12-33(13-15-34)24-6-4-5-7-25(24)38-3/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPVCGKFHLRWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the triazole ring, and the attachment of various substituents. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Triazole Ring:

    Attachment of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound Core Structure Key Findings Reference
Target Compound Triazolo[1,5-a]quinazoline High rigidity; suitable for targeting enzymes or receptors with deep pockets. -
Coumarin-piperazine derivatives (3d) Coumarin Subnanomolar 5-HT1A affinity via three-carbon linker and acetyl group at C-6.
Benzothiazole-piperazine hybrids Benzothiazole Neuroprotective activity; piperazine critical for acetylcholinesterase binding.

Analysis : The triazoloquinazoline core offers distinct electronic properties compared to coumarin or benzothiazole derivatives. While coumarin derivatives excel in serotonin receptor binding, the target compound’s core may favor interactions with kinase or DNA repair targets .

Piperazine Substituent Effects

Compound Piperazine Substituent Pharmacological Impact Reference
Target Compound 2-Methoxyphenyl Ortho-substitution enhances 5-HT1A/5-HT2A selectivity vs. para/meta.
m-Chlorophenylpiperazine (mCPP) 3-Chlorophenyl Non-selective serotonin receptor agonist; used in neuropharmacology.
Quinolone-piperazine (8a) N-Phenyl (no spacer) Low solubility (20 μM) due to direct attachment to core.

Analysis : The 2-methoxyphenyl group in the target compound likely improves solubility compared to para-substituted analogues (e.g., mCPP) while maintaining receptor affinity. Direct attachment of piperazine to the core (as in 8a) reduces solubility, suggesting spacers (e.g., ethylene) may optimize pharmacokinetics .

Sulfonyl Group Variations

Compound Sulfonyl Group Impact on Activity Reference
Target Compound 3,4-Dimethylbenzenesulfonyl Enhanced steric bulk may improve target selectivity. -
4-Ethylphenylsulfonyl analogue 4-Ethylbenzenesulfonyl Moderate binding to kinase targets; lower metabolic stability.
Phenylsulfonyl analogue Benzenesulfonyl Reduced selectivity due to smaller substituent.

Analysis : The 3,4-dimethylbenzenesulfonyl group in the target compound likely confers metabolic stability and selectivity over smaller or linear substituents (e.g., ethylphenyl or phenyl) .

Solubility and Metabolic Stability

Compound Structural Feature Solubility (μM) Metabolic Stability Reference
Target Compound Direct piperazine attachment ~20–40 (predicted) Moderate (piperazine oxidation)
Quinolone-piperazine (8ac) Ethylene spacer >80 High (reduced clearance)
Piperidine analogue () Piperidine (non-cyclic amine) ~50 Low (deethylation observed)

Analysis : The target compound’s direct piperazine attachment may limit solubility compared to ethylene-spacer analogues. However, its 3,4-dimethylbenzenesulfonyl group could mitigate metabolic oxidation risks associated with piperazine .

Key Research Findings

Receptor Selectivity : Ortho-substituted arylpiperazines (e.g., 2-methoxyphenyl) show superior 5-HT1A/5-HT2A selectivity compared to para-substituted analogues (e.g., mCPP) .

Solubility Challenges : Direct attachment of piperazine to heterocyclic cores reduces solubility, necessitating spacers for oral bioavailability .

Metabolic Liabilities : Piperazine rings are prone to oxidation and deethylation, but bulky sulfonyl groups (e.g., 3,4-dimethyl) may stabilize the molecule .

Biological Activity

The compound 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine (CAS Number: 904583-41-1) is a member of the triazoloquinazoline class of compounds. This class is known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN6O2SC_{23}H_{25}ClN_{6}O_{2}S, with a molecular weight of approximately 485.0 g/mol. The presence of a chloro group, dimethylbenzenesulfonyl group, and a methoxyphenyl substituent contributes to its complex pharmacological profile.

PropertyValue
Molecular FormulaC₁₃H₂₅ClN₆O₂S
Molecular Weight485.0 g/mol
CAS Number904583-41-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole and quinazoline moieties facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to several biological effects, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • CNS Activity : Some studies indicate that derivatives exhibit central nervous system depressant effects.
  • Anti-inflammatory Effects : The sulfonyl group may enhance anti-inflammatory properties through modulation of inflammatory pathways.

Anticancer Activity

Research has indicated that triazoloquinazolines can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that similar compounds exhibit significant cytotoxicity against breast and lung cancer cells through apoptosis induction mechanisms .

CNS Activity

In a study assessing the CNS depressant activity of related compounds, several derivatives were evaluated for their effects on seizure models in mice. The results suggested that these compounds could effectively reduce seizure incidence at specific dosages .

Anti-inflammatory Effects

Another aspect of research has focused on the anti-inflammatory potential of related triazoloquinazolines. These compounds have been shown to inhibit pro-inflammatory cytokine production in vitro, indicating their potential for treating inflammatory diseases .

Case Studies

  • Cytotoxicity Assay : A study conducted on a series of triazoloquinazolines demonstrated that compounds similar to the target compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) cells.
  • CNS Depressant Evaluation : In animal models, derivatives were tested at doses ranging from 30 to 300 mg/kg body weight. Results indicated significant sedative-hypnotic activity at lower doses without severe neurotoxicity .
  • Anti-inflammatory Assessment : In vitro assays showed that compounds could significantly reduce TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents .

Q & A

Basic: What are the recommended synthesis protocols for preparing this compound?

Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a similar triazole synthesis involves:

  • Reacting 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a H₂O:DCM (1:2) mixture using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2), followed by extraction with ethyl acetate, drying with Na₂SO₄, and silica gel chromatography for purification .
  • Ensure inert conditions to prevent oxidation of sensitive functional groups like the methoxyphenyl moiety .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin (P210, P102) .
  • Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture and heat .
  • Emergency: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P101) .

Advanced: What computational methods are recommended to predict reactivity or optimize synthesis?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD employs reaction path search methods to narrow optimal conditions .
  • Machine learning (ML) models trained on analogous triazoloquinazoline datasets can predict regioselectivity in cycloaddition reactions .
  • COMSOL Multiphysics simulations can optimize solvent ratios or catalyst loading to improve yields .

Advanced: How can crystallographic data elucidate molecular interactions?

Methodological Answer:

  • X-ray crystallography reveals planarity of the triazoloquinazoline core and substituent orientation (e.g., phenoxy groups at 59.3° relative to the fused ring) .
  • Hydrogen bonding (e.g., N–H···O dimers) and π-π stacking interactions inform solubility and binding affinity predictions .
  • Pair crystallographic data with molecular docking (AutoDock Vina) to map interactions with biological targets like kinases .

Advanced: What strategies resolve contradictions in pharmacological activity data?

Methodological Answer:

  • Conduct meta-analyses of in vitro assays (e.g., IC₅₀ values) with standardized protocols (fixed cell lines, consistent ATP concentrations) .
  • Use in silico toxicity prediction tools (e.g., ProTox-II) to differentiate intrinsic activity from assay-specific artifacts .
  • Validate discrepancies via SPR (surface plasmon resonance) to measure binding kinetics directly .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 to identify CH₃/CH₂ groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ expected for C₂₈H₂₅ClN₆O₃S).
  • IR: Detect sulfonyl stretches (1150–1250 cm⁻¹) and triazole C=N bonds (1600 cm⁻¹) .

Advanced: How do substituents influence bioactivity?

Methodological Answer:

  • The 3,4-dimethylbenzenesulfonyl group enhances metabolic stability by reducing CYP450 oxidation .
  • Methoxyphenyl substituents modulate logP values, improving blood-brain barrier penetration in CNS-targeted studies .
  • Comparative SAR studies of methyl vs. chlorine substituents on the quinazoline ring can optimize kinase inhibition .

Basic: What are critical steps in reaction workup and purification?

Methodological Answer:

  • Workup: Acidify reaction mixtures (pH 2–3 with HCl) to precipitate impurities .
  • Extraction: Use ethyl acetate (3 × 15 mL) for phase separation, followed by brine washes to remove residual catalysts .
  • Purification: Silica gel chromatography (ethyl acetate:hexane, 1:8) with TLC monitoring. For polar byproducts, switch to reverse-phase C18 columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.